molecular formula C14H10N4O5S B2691209 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 921122-86-3

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2691209
CAS No.: 921122-86-3
M. Wt: 346.32
InChI Key: SGWYTEAPYSAXJN-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS RN: 921122-86-3) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a 1,3,4-oxadiazole core linked to a 5-nitrothiophene carboxamide, a structural motif associated with diverse biological activities. Its molecular formula is C14H10N4O5S, with an average molecular mass of 346.317 g/mol . Compounds incorporating the 1,3,4-oxadiazole and thiophene scaffolds have demonstrated considerable potential in pharmacological investigations. Research on analogous structures has shown promising anti-tuberculosis activity by acting as inhibitors of Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI), a key enzymatic target . Furthermore, derivatives sharing these core heterocycles have been synthesized and evaluated for their potent antimicrobial and anti-hepatitis C virus (HCV) properties, indicating the broad utility of this chemotype in infectious disease research . This product is intended for research purposes as a building block in organic synthesis or as a standard for biological screening. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-22-9-4-2-8(3-5-9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYTEAPYSAXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the oxadiazole moiety show enhanced activity against various bacterial strains and fungi. The nitro group in the compound is believed to contribute to its bioactivity by facilitating electron transfer processes that disrupt microbial cell functions .

Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies have reported that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The oxadiazole ring system is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Material Science

Fluorescent Materials
this compound can be utilized in the development of fluorescent materials. Its unique structure allows it to emit light when exposed to certain wavelengths, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of such compounds into polymer matrices enhances the optical properties of the materials .

Conductive Polymers
The compound's thiophene component contributes to its electrical conductivity when integrated into polymer systems. This property is beneficial for creating conductive films and coatings used in electronic devices. Research has shown that polymers doped with this compound exhibit improved charge transport characteristics, making them suitable for applications in flexible electronics .

Agricultural Chemistry

Pesticidal Activity
The application of this compound extends to agricultural chemistry as a potential pesticide. Studies have indicated that similar oxadiazole derivatives possess insecticidal properties against common agricultural pests. The mechanism involves disruption of metabolic pathways in insects, leading to reduced survival rates .

Herbicidal Properties
In addition to its insecticidal effects, this compound has been explored for its herbicidal activity. Research indicates that it can inhibit the growth of specific weed species by interfering with photosynthesis and other vital plant processes. This makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityDisruption of microbial cell functions
Anticancer PropertiesInduction of apoptosis; inhibition of topoisomerases
Material ScienceFluorescent MaterialsLight emission under specific wavelengths
Conductive PolymersEnhanced charge transport characteristics
Agricultural ChemistryPesticidal ActivityDisruption of metabolic pathways in insects
Herbicidal PropertiesInhibition of photosynthesis in weeds

Case Studies

Several case studies illustrate the effectiveness of this compound across various applications:

  • Antimicrobial Efficacy Study : A study published in Pharmaceutical Biology evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and

Mechanism of Action

The mechanism by which N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound primarily belong to the nitrothiophene carboxamide class, differing in heterocyclic cores (e.g., thiazole, isoxazole) and substituents (e.g., fluorophenyl, trifluoromethyl). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Core Structure Key Substituents Purity/Activity Notes References
Target Compound : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide C₁₄H₁₀N₄O₅S 1,3,4-Oxadiazole 4-Methoxyphenyl, nitrothiophene ChemSpider ID: 3591998; synthetic focus
Analog 1 : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl 42% purity; moderate antibacterial activity
Analog 2 : N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ Thiazole 3,5-Difluorophenyl 99.05% purity; potent narrow-spectrum antibacterial
Analog 3 : N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₂N₄O₃S₂ Thiazole 5-Methyl, phenyl Red amorphous powder; CAS: 796081-45-3
Analog 4 : N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ Thiazole 3,4-Difluorophenyl Synthesized via HATU coupling; CAS: 954010-93-6

Key Findings :

Core Heterocycle Impact: The 1,3,4-oxadiazole core in the target compound contrasts with thiazole cores in analogs 1–3. Thiazole-containing analogs, however, exhibit higher purity (e.g., 99.05% for analog 2), suggesting better synthetic stability .

Substituent Effects :

  • Electron-withdrawing groups (EWGs) : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. In contrast, trifluoromethyl (analog 1) and difluorophenyl (analogs 2, 4) substituents enhance lipophilicity and target affinity but may reduce aqueous solubility .
  • Nitro group positioning : The 5-nitrothiophene moiety is conserved across all compounds, critical for redox-mediated antibacterial activity .

Biological Activity :

  • Thiazole-based analogs (e.g., analog 2) demonstrate superior antibacterial potency compared to oxadiazole derivatives, attributed to stronger interactions with bacterial enzyme active sites .
  • The target compound’s 4-methoxyphenyl group may confer selectivity against Gram-positive bacteria, whereas fluorinated analogs show broader-spectrum activity .

Synthetic Feasibility :

  • The target compound’s synthesis requires HATU-mediated coupling, similar to analogs 1–4. However, analogs with fluorinated aryl groups (e.g., analog 4) achieve higher yields due to improved reaction kinetics with electron-deficient amines .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles and nitrothiophenes, which are known for their diverse biological activities. The molecular formula is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S, with a molecular weight of approximately 366.37 g/mol. The presence of both the oxadiazole and nitrothiophene moieties contributes to its unique properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing nitrothiophene structures exhibit significant antimicrobial properties. For instance, a study assessed the minimum inhibitory concentration (MIC) required to inhibit the growth of various bacterial strains. The results demonstrated that derivatives similar to the target compound effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Data

Compound NameMIC (µg/mL)Target Organism
Nitrothiophene Derivative 116E. coli
Nitrothiophene Derivative 232S. aureus
This compoundTBDTBD

Anticancer Activity

The anticancer potential of similar compounds has been explored in various models. For example, oxadiazole derivatives have shown promise in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Studies have highlighted that compounds with nitro groups can enhance cytotoxicity against cancer cells .

Case Study: Anticancer Efficacy
A recent study investigated the effects of oxadiazole derivatives on human cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study suggested that the introduction of methoxy groups could enhance bioactivity through increased lipophilicity and improved cellular uptake .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Nucleophilic Attack : The nitro group can undergo reduction within cells, leading to reactive intermediates that interact with cellular macromolecules.
  • Apoptosis Induction : Compounds induce apoptosis via mitochondrial pathways, leading to caspase activation.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.

Q & A

Q. What are the recommended synthetic routes for preparing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?

A two-step approach is typically employed:

Oxadiazole ring formation : React 4-methoxybenzoic acid hydrazide with carbon disulfide in the presence of KOH to generate the 1,3,4-oxadiazole-2-thiol intermediate.

Amide coupling : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to conjugate the oxadiazole intermediate with 5-nitrothiophene-2-carboxylic acid.
Key considerations : Optimize reaction time and temperature (e.g., reflux in ethanol for 6–8 hours) to improve yield. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl and nitrothiophene groups) and heterocyclic carbons (e.g., oxadiazole C-2 at ~160 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
  • IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    Note : Crystallography (if crystals are obtained) can resolve ambiguities in stereoelectronic effects .

Q. How does the methoxyphenyl substituent influence the compound’s stability?

The 4-methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the oxadiazole ring via electron-donating resonance effects. Comparative studies show that chloro or nitro substituents reduce stability due to steric and electronic clashes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the nitrothiophene with pyridine or indole moieties to enhance π-π stacking in enzyme binding pockets .
  • Oxadiazole modifications : Introduce sulfonyl or alkylthio groups to modulate electron-withdrawing/donating effects, as seen in analogs with improved acetylcholinesterase inhibition (IC₅₀ < 10 µM) .
    Data-driven example : A 2023 study showed that replacing the methoxy group with a chlorine atom increased antimicrobial activity by 40% but reduced solubility .

Q. What experimental strategies resolve contradictions in spectral data?

  • Case study : Discrepancies in ¹³C NMR signals for oxadiazole C-2 (reported as 160–165 ppm) can arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistency and compare with X-ray crystallography data .
  • Cross-validation : Combine HRMS with elemental analysis to confirm purity (>95%) and rule out byproducts .

Q. How can this compound be evaluated for enzyme inhibition (e.g., acetylcholinesterase or α-glucosidase)?

  • Assay protocol :
    • Enzyme kinetics : Use Ellman’s method for acetylcholinesterase, monitoring thiocoline formation at 412 nm.
    • Dose-response : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ using nonlinear regression.
    • Controls : Include donepezil (acetylcholinesterase) or acarbose (α-glucosidase) as positive controls.
      Recent findings : Oxadiazole-thiophene hybrids exhibit mixed-type inhibition, with Ki values < 1 µM for acetylcholinesterase .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). The nitro group often forms hydrogen bonds with catalytic triads (e.g., Ser203) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories; RMSD < 2 Å indicates strong binding .

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